Technical Whitepaper: 5-Nitro-N-phenyl-1H-indazol-3-amine (CAS 574729-29-6)
Technical Whitepaper: 5-Nitro-N-phenyl-1H-indazol-3-amine (CAS 574729-29-6)
[1][2][3]
Executive Summary
5-Nitro-N-phenyl-1H-indazol-3-amine (CAS 574729-29-6) represents a critical "privileged scaffold" in medicinal chemistry, specifically designed for the interrogation of the human kinome . Structurally characterized by a 5-nitro-substituted indazole core with a phenylamine moiety at the C3 position, this compound functions as a potent ATP-competitive hinge binder.
Its pharmacophore aligns with the adenosine triphosphate (ATP) binding pocket of multiple tyrosine and serine/threonine kinases, including FGFR, c-Kit, FLT3, and ROCK-1 . This guide details the compound's physicochemical properties, validated synthetic pathways, mechanism of action, and experimental protocols for its application in oncology and signal transduction research.
Part 1: Chemical Identity & Physicochemical Properties
The indazole-3-amine core mimics the adenine ring of ATP, allowing the exocyclic amine and the indazole nitrogen (N1/N2) to form a bidentate hydrogen-bonding motif with the kinase hinge region. The 5-nitro group serves as an electron-withdrawing substituent, modulating the acidity of the N1-proton and influencing the electronic distribution of the aromatic system, which can enhance pi-stacking interactions within the hydrophobic pocket.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 5-Nitro-N-phenyl-1H-indazol-3-amine |
| CAS Number | 574729-29-6 |
| Synonyms | (5-Nitro-1H-indazol-3-yl)-phenylamine; 3-Anilino-5-nitroindazole |
| Molecular Formula | C₁₃H₁₀N₄O₂ |
| Molecular Weight | 254.24 g/mol |
| SMILES | [O-]c1cc2c(Nc3ccccc3)nncc2cc1 |
| LogP (Predicted) | ~2.5 - 3.1 |
| pKa (Indazole NH) | ~13.8 (Acidic); Protonation of N2 ~1.5 |
| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water |
| Appearance | Yellow to Orange Solid |
Part 2: Mechanism of Action & Biological Targets
The Hinge-Binding Hypothesis
The primary mechanism of action for 5-Nitro-N-phenyl-1H-indazol-3-amine is Type I Kinase Inhibition . The molecule competes with ATP for the active site of the kinase domain.
-
H-Bond Donor: The N-H of the exocyclic amine (at C3) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in FGFR).
-
H-Bond Acceptor: The N2 nitrogen of the indazole ring accepts a hydrogen bond from the backbone amide nitrogen (e.g., Ala residue).
-
Hydrophobic Interactions: The N-phenyl ring typically occupies the hydrophobic pocket II or extends towards the solvent front, depending on the specific kinase conformation.
Validated & Potential Targets
While specific profiling for CAS 574729-29-6 varies by library, the 3-aminoindazole scaffold is a validated inhibitor for:
-
FGFR1/2 (Fibroblast Growth Factor Receptors): Disruption of angiogenesis and cell proliferation.
-
FLT3 (Fms-like Tyrosine Kinase 3): Relevant in Acute Myeloid Leukemia (AML).
-
ROCK-1 (Rho-associated Protein Kinase 1): Involved in cytoskeletal reorganization and metastasis.
-
c-Kit (CD117): A receptor tyrosine kinase mutated in GIST and melanoma.
Figure 1: Mechanism of Action. The compound acts as an ATP-competitive inhibitor, stabilizing the kinase in an inactive conformation via hinge binding.
Part 3: Synthesis & Manufacturing[4]
The synthesis of 5-Nitro-N-phenyl-1H-indazol-3-amine requires a robust strategy to install the phenylamine group at the C3 position. The most scalable industrial route involves Nucleophilic Aromatic Substitution (SNAr) on a 3-haloindazole precursor.
Synthetic Pathway
The electron-withdrawing nature of the 5-nitro group activates the C3 position, making the 3-chloro intermediate highly susceptible to nucleophilic attack by aniline.
Step 1: Chlorination 5-Nitro-1H-indazole is chlorinated at the 3-position using sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS).
Step 2: SNAr Displacement The 3-chloro-5-nitro-1H-indazole is reacted with aniline. This reaction can be performed neat (solvent-free) at high temperatures or in high-boiling solvents like ethoxyethanol.
Figure 2: Synthetic Workflow. A two-step protocol transforming 5-nitroindazole to the target amine via a chloro-intermediate.
Detailed Experimental Protocol (Step 2 Focus)
Note: This protocol assumes possession of the intermediate 3-chloro-5-nitro-1H-indazole.
Materials:
-
3-Chloro-5-nitro-1H-indazole (1.0 eq)
-
Aniline (5.0 eq - acts as solvent and reactant)
-
Ethanol (for washing)
-
Reflux condenser, oil bath.
Procedure:
-
Setup: Place 3-chloro-5-nitro-1H-indazole (e.g., 500 mg) into a round-bottom flask.
-
Addition: Add aniline (approx. 2-3 mL) directly to the solid.
-
Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent yellow/orange product (Rf ~0.4) should appear.
-
Workup: Cool the reaction mixture to room temperature. Add cold ethanol (10 mL) and stir for 15 minutes to precipitate the product.
-
Filtration: Filter the precipitate under vacuum. Wash the cake copiously with cold ethanol and water to remove excess aniline and hydrochloride salts.
-
Purification: Recrystallize from Ethanol/DMF if necessary to achieve >98% purity.
Part 4: Experimental Applications
In Vitro Kinase Assay (ADP-Glo Protocol)
To validate biological activity, use a luminescent ADP detection assay.
Reagents:
-
Recombinant Kinase (e.g., FGFR1, c-Kit).
-
Substrate (Poly Glu:Tyr 4:1).
-
ATP (Ultra-pure).
-
Test Compound (CAS 574729-29-6) in DMSO.
Workflow:
-
Preparation: Prepare 3x serial dilutions of the compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: Incubate Kinase + Substrate + Compound for 10 mins at RT.
-
Initiation: Add ATP (at K_m concentration for the specific kinase) to start the reaction. Incubate for 60 mins.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Measurement: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
-
Analysis: Plot RLU vs. Log[Compound] to determine IC₅₀.
Cellular Viability (MTT Assay)
-
Cell Lines: K562 (CML), MCF-7 (Breast), or HUVEC (Angiogenesis model).
-
Dosing: 0.1 µM to 100 µM.
-
Endpoint: 72-hour incubation followed by MTT reduction to formazan.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4.
-
Skin/Eye Irritation: Category 2 (Irritant).[1]
-
Specific Target Organ Toxicity: Respiratory irritation (Single exposure).
Handling Precautions:
-
Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids above 200°C.
-
Sensitization: Indazoles can be skin sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: Store at 2-8°C, protected from light. The compound is stable in DMSO for months at -20°C.
References
-
BenchChem Technical Support. (2025).[2][3] The Biological Versatility of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide. Retrieved from
-
Wang, C., et al. (2023).[4] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from
-
National Institutes of Health (NIH). (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. Retrieved from
-
PubChem. (2026). Compound Summary: 5-Nitro-N-phenyl-1H-indazol-3-amine.[5][6][7] Retrieved from
-
Taylor & Francis. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Retrieved from
Sources
- 1. download.basf.com [download.basf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS Index | Ambeed [ambeed.com]
- 7. (5-Nitro-1H-indazol-3-yl)-phenylamine - CAS号 574729-29-6 - 摩熵化学 [molaid.com]
